BenchChemオンラインストアへようこそ!

2,4-Dimethyl-5-nitro-1H-imidazole

Electrochemistry Nitroimidazole reduction Structure-activity relationship

2,4-Dimethyl-5-nitro-1H-imidazole (CAS 49780-25-8) is a C5H7N3O2 5-nitroimidazole derivative bearing methyl substituents at the 2- and 4-positions and a free N1–H proton. It belongs to the 5-nitroimidazole class, a well-established group of antiprotozoal and antibacterial agents whose activity depends on enzymatic nitro-group reduction.

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
CAS No. 49780-25-8
Cat. No. B3268849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-5-nitro-1H-imidazole
CAS49780-25-8
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCC1=C(NC(=N1)C)[N+](=O)[O-]
InChIInChI=1S/C5H7N3O2/c1-3-5(8(9)10)7-4(2)6-3/h1-2H3,(H,6,7)
InChIKeyUKAXKCXOBZGQAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethyl-5-nitro-1H-imidazole (CAS 49780-25-8): Procurement-Grade Characterization of a Differentiated 5-Nitroimidazole Scaffold


2,4-Dimethyl-5-nitro-1H-imidazole (CAS 49780-25-8) is a C5H7N3O2 5-nitroimidazole derivative bearing methyl substituents at the 2- and 4-positions and a free N1–H proton . It belongs to the 5-nitroimidazole class, a well-established group of antiprotozoal and antibacterial agents whose activity depends on enzymatic nitro-group reduction [1]. Unlike the majority of clinically or veterinary-used 5-nitroimidazoles—which carry an N1-alkyl substituent—this compound retains the N1–H, imparting a distinct tautomeric equilibrium, reduction potential, and derivatization trajectory that render generic substitution with N1-alkylated analogs scientifically unsound [2].

Why 2,4-Dimethyl-5-nitro-1H-imidazole Cannot Be Replaced by Dimetridazole or Other N1-Alkylated 5-Nitroimidazoles


Although 2,4-dimethyl-5-nitro-1H-imidazole shares the C5H7N3O2 molecular formula with dimetridazole (1,2-dimethyl-5-nitroimidazole, CAS 551-92-8), the two compounds are not interchangeable. The sole structural difference—a free N1–H proton in 2,4-dimethyl-5-nitro-1H-imidazole versus an N1–CH3 group in dimetridazole—produces fundamentally different electrochemical, photochemical, and synthetic behaviors [1]. Methylation at N1 has been shown to completely block low-energy electron attachment reactivity and quench NO/NO+ radical production, processes central to both the bioactivation and the genotoxicity of nitroimidazoles [2][3]. Furthermore, the N1–H compound exists as a tautomeric equilibrium between 5-nitro and 4-nitro forms, whereas N1-alkylated analogs are locked into a single tautomer, altering their reduction potential and biological target engagement [1]. For procurement decisions, these differences mean that substituting one for the other will yield divergent results in reduction-based assays, radiosensitization studies, or downstream derivatization workflows.

Quantitative Differential Evidence for 2,4-Dimethyl-5-nitro-1H-imidazole (CAS 49780-25-8) vs. Closest Analogs


Electrochemical Reduction Potential: N1–H vs. N1–CH3 5-Nitroimidazoles

In a direct head-to-head voltammetric study of 4-nitroimidazole derivatives differing only at the N1 position, the N1–CH3 derivative (M-4-NImOH) was consistently reduced at less negative potentials than the N1–H derivative (H-4-NImOH) across all media tested (Britton-Robinson/ethanol, DMF/citrate, and pure DMF) [1]. By class-level inference, 2,4-dimethyl-5-nitro-1H-imidazole (N1–H) is expected to exhibit a more negative reduction potential than its N1-methylated analog dimetridazole, consistent with the broader observation that N1-alkylation facilitates nitro group reduction. This finding aligns with one-electron reduction potential (E¹₇) data for 5-nitroimidazoles, which range from approximately −486 mV (metronidazole) to ≤−527 mV (4-nitroimidazole), with N1-substitution and nitro-position being key determinants [2].

Electrochemistry Nitroimidazole reduction Structure-activity relationship

Low-Energy Electron (0–2 eV) Reactivity: Complete Blockade by N1-Methylation

Dissociative electron attachment (DEA) experiments by Tanzer et al. (2014) demonstrated that methylation at the N1 position of 4-nitroimidazole completely suppresses all DEA reactions in the 0–2 eV energy range—the energy domain most relevant to secondary electrons generated during ionizing radiation [1]. Specifically, H− loss, NO2− formation, (M-NO2)− production, OH loss, and CN−/OCN− generation were all observed for 4-nitroimidazole (N1–H) but entirely absent for 1-methyl-4-nitroimidazole (N1–CH3) below 2 eV. The same suppression pattern was confirmed for 1-methyl-5-nitroimidazole, indicating that the blockade is independent of nitro-group position and solely driven by N1-methylation [1]. By direct structural analogy, 2,4-dimethyl-5-nitro-1H-imidazole (N1–H) is predicted to retain this rich DEA chemistry, whereas dimetridazole (N1–CH3) will exhibit complete suppression.

Dissociative electron attachment Radiosensitization Nitroimidazole fragmentation

NO/NO+ Radical Production Quenching by N1-Methylation

Itälä et al. (2017) compared the photofragmentation patterns of doubly ionized 4(5)-nitroimidazole (N1–H) and 1-methyl-5-nitroimidazole (N1–CH3) following core C 1s ionization—a process that mimics the effects of medical X-ray irradiation [1]. The study found that methylation significantly alters fragmentation patterns and, critically, 'effectively quenches the production of NO and NO+, widely regarded as key radicals in the chemistry of radiosensitization by the nitroimidazoles' [1]. Since NO and NO+ are implicated in both the therapeutic DNA-damaging effects and the mutagenic side effects of nitroimidazoles, this quenching represents a fundamental mechanistic bifurcation between N1–H and N1–CH3 5-nitroimidazoles.

Photofragmentation Radiosensitizer mechanism Nitric oxide

Physicochemical Property Divergence: LogP, PSA, and Hydrogen-Bond Donor Capacity

Comparative physicochemical profiling reveals quantitatively meaningful differences between 2,4-dimethyl-5-nitro-1H-imidazole and its closest N1-methylated analog dimetridazole [1]. The target compound exhibits a higher calculated LogP (1.46 vs. 1.16), higher polar surface area (PSA: 74.50 vs. 63.64 Ų), and critically, one hydrogen-bond donor (N1–H) versus zero for dimetridazole [1]. The boiling point difference (381°C vs. 313.7°C at 760 mmHg) further reflects the intermolecular hydrogen-bonding capacity of the N1–H compound absent in the N1–CH3 analog [1]. These differences affect chromatographic retention, membrane permeability predictions, and solubility in hydrogen-bond-accepting solvents.

Physicochemical profiling ADMET prediction Chromatographic behavior

Tautomeric Equilibrium and N1 Derivatization Potential as a Synthetic Intermediate

The free N1–H proton in 2,4-dimethyl-5-nitro-1H-imidazole enables a tautomeric equilibrium between the 5-nitro (2,4-dimethyl-5-nitro-1H-imidazole) and 4-nitro (2,5-dimethyl-4-nitro-1H-imidazole) forms . This tautomerism is absent in N1-alkylated analogs such as dimetridazole, which are locked into a single tautomeric state. The tautomeric equilibrium generates two nucleophilic sites (N1 and N3) susceptible to regioselective alkylation, acylation, or other electrophilic functionalization, making the compound a versatile entry point for synthesizing diverse N1-substituted 5-nitroimidazole libraries [1]. Patents describing the production of 1-alkyl-5-nitroimidazoles explicitly use N1–H 5-nitroimidazoles as starting materials, achieving >95% conversion to N1-alkylated products under optimized conditions [1].

Tautomerism N-alkylation Synthetic intermediate Regioselective derivatization

Optimal Research and Industrial Application Scenarios for 2,4-Dimethyl-5-nitro-1H-imidazole (CAS 49780-25-8)


Radiosensitizer Mechanistic Studies Requiring Full Low-Energy Electron Reactivity

For investigators studying the fundamental mechanisms of nitroimidazole radiosensitization—particularly dissociative electron attachment (DEA) pathways and secondary-electron-induced DNA damage—2,4-dimethyl-5-nitro-1H-imidazole (N1–H) is the appropriate scaffold. As demonstrated by Tanzer et al. (2014), N1–H nitroimidazoles exhibit rich DEA chemistry below 2 eV (including H− loss, NO2−, OH radical, and CN−/OCN− production), whereas N1–CH3 analogs show complete suppression of all these channels [1]. Similarly, Itälä et al. (2017) established that N1–H compounds produce NO and NO+ radicals upon core ionization, while N1–CH3 analogs effectively quench their production [2]. Substituting dimetridazole or metronidazole for 2,4-dimethyl-5-nitro-1H-imidazole in these experiments would eliminate the very radical chemistry under investigation.

Medicinal Chemistry Library Synthesis via N1 Diversification

2,4-Dimethyl-5-nitro-1H-imidazole serves as a strategic late-stage diversification intermediate for constructing N1-substituted 5-nitroimidazole compound libraries. Its free N1–H proton permits regioselective N-alkylation, N-acylation, N-sulfonylation, or N-arylation to generate diverse analogs for structure-activity relationship (SAR) exploration [1]. The patent literature documents that analogous 2-methyl-4(5)-nitroimidazole systems undergo N1-alkylation with >95% conversion efficiency to yield 1-alkyl-5-nitroimidazoles [2]. By contrast, dimetridazole (N1–CH3) is a terminal compound that cannot undergo further N1 modification. Programs requiring systematic variation of the N1 substituent while maintaining the 2,4-dimethyl-5-nitro core must procure the N1–H precursor.

Electrochemical and Redox Biology Investigations of Nitro Group Activation

The N1-substitution state of nitroimidazoles directly governs their electrochemical reduction behavior. Bollo et al. (2010) established that N1–H 4-nitroimidazole derivatives are consistently harder to reduce (more negative peak potentials) than their N1–CH3 counterparts across all solvent systems tested [1]. This finding, combined with the one-electron reduction potential (E¹₇) range of −486 mV to ≤−527 mV documented for 5-nitroimidazoles by Wardman and Clarke (1976) [3], indicates that 2,4-dimethyl-5-nitro-1H-imidazole will exhibit distinct redox behavior compared to dimetridazole. For electrochemical characterization of nitroimidazole reduction mechanisms, enzymatic nitroreductase assays, or studies correlating reduction potential with antiparasitic activity, the N1–H scaffold provides a reduction potential that is systematically offset from N1-alkylated comparators.

Analytical Method Development and Reference Standard Preparation

The distinct physicochemical profile of 2,4-dimethyl-5-nitro-1H-imidazole—including its higher LogP (1.46 vs. 1.16), higher PSA (74.50 vs. 63.64 Ų), and the presence of an H-bond donor (1 vs. 0)—makes it chromatographically distinguishable from dimetridazole and other N1-alkylated 5-nitroimidazoles [1]. The boiling point difference (381°C vs. 313.7°C) further enables separation by gas chromatography [1]. These property differences support the use of 2,4-dimethyl-5-nitro-1H-imidazole as a chromatographic reference standard, a resolved internal standard for LC-MS/MS quantification of nitroimidazole residues, or a system suitability marker in methods where co-elution of N1–H and N1–CH3 species must be demonstrated or ruled out.

Quote Request

Request a Quote for 2,4-Dimethyl-5-nitro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.